REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].[NH2:4][C:5]1[CH:9]=[C:8]([CH3:10])[O:7][N:6]=1.[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:18]1COCC1>>[CH3:17][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:18])[C:12]=1[NH:1][C:2]([NH:4][C:5]1[CH:9]=[C:8]([CH3:10])[O:7][N:6]=1)=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=NOC(=C1)C
|
Name
|
toluene THF
|
Quantity
|
0 (± 100) mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
CUSTOM
|
Details
|
The crystals are recrystallized from an ethanol-water mixture
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)NC(=O)NC1=NOC(=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |